2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide
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Overview
Description
2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide is an organic compound with the molecular formula C14H12ClNO2 It is a derivative of acetanilide, where the acetamide group is substituted with a chlorine atom and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide typically involves the reaction of 4-hydroxyaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.
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Step 1: Formation of Intermediate
Reactants: 4-hydroxyaniline, chloroacetyl chloride
Conditions: Pyridine as a base, room temperature
Reaction: [ \text{C6H4(OH)NH2} + \text{ClCH2COCl} \rightarrow \text{C6H4(OH)NHCOCH2Cl} ]
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Step 2: Nucleophilic Substitution
Reactants: Intermediate from Step 1, phenylamine
Conditions: Room temperature
Reaction: [ \text{C6H4(OH)NHCOCH2Cl} + \text{C6H5NH2} \rightarrow \text{C14H12ClNO2} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Material Science: Used in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its effects on enzyme activity and cellular processes.
Industrial Applications: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl and chloro groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-hydroxyphenyl)acetamide: Lacks the phenyl group, making it less hydrophobic.
N-(4-hydroxyphenyl)-N-phenylacetamide: Lacks the chlorine atom, affecting its reactivity.
Uniqueness
2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide is unique due to the presence of both the chlorine and phenyl groups, which enhance its chemical reactivity and binding affinity in biological systems.
Properties
Molecular Formula |
C14H12ClNO2 |
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Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-chloro-N-(4-hydroxyphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-10-14(18)16(11-4-2-1-3-5-11)12-6-8-13(17)9-7-12/h1-9,17H,10H2 |
InChI Key |
SUPIMSIQEOAQGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)O)C(=O)CCl |
Origin of Product |
United States |
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